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Chlorotriphenylsilane

Protecting Group Chemistry Acid Stability Silyl Ether Hydrolysis

Substituting a less bulky silyl chloride for Chlorotriphenylsilane compromises acid resistance and orthogonal deprotection in multi-step syntheses. This triarylchlorosilane delivers the steric bulk essential for TPS protection stability. • ~400× greater acid hydrolysis stability vs TMS ethers, enabling survival through acidic workups without re-protection. • Tpseoc group (derived from TPSCl) withstands TFA, catalytic hydrogenation, morpholine, and Pd(0) - cleaved selectively with TBAF/CsF for true orthogonality. • Site-isolation effect of three phenyl rings shields Ir(III) photosensitizer metal centers from ligand exchange in OLED and solar fuel applications. Supplied as a white crystalline solid (≥95%), stored under inert gas at 0-10°C. Standard B2B global shipping with hazmat documentation (Class 8, UN3261).

Molecular Formula C18H15ClSi
Molecular Weight 294.8 g/mol
CAS No. 76-86-8
Cat. No. B103829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotriphenylsilane
CAS76-86-8
Synonyms1,1’,1’’-(chlorosilylidyne)trisbenzene;  NSC 102804;  TSL 8061;  Triphenylchlorosilane;  Triphenylsilicon Chloride;  Triphenylsilyl Chloride
Molecular FormulaC18H15ClSi
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
InChIInChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyMNKYQPOFRKPUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorotriphenylsilane Product Profile and Specifications


Chlorotriphenylsilane (triphenylsilyl chloride, TPSCl), CAS 76-86-8, is a triarylchlorosilane with the molecular formula C18H15ClSi and a molecular weight of 294.85 g/mol [1]. It is a white to off-white crystalline solid with a melting point range of 91–96 °C and a boiling point of 378 °C at atmospheric pressure (or 208 °C at 12 mmHg) [1]. The compound is moisture-sensitive, undergoing rapid hydrolysis with water or protic solvents to release hydrogen chloride and triphenylsilanol, necessitating storage under inert atmosphere in refrigerated conditions (0–10 °C) [1]. As a silylating agent, its Si–Cl bond is susceptible to nucleophilic attack, enabling the introduction of the bulky triphenylsilyl (TPS) moiety onto alcohols, amines, carboxylic acids, and carbanion nucleophiles .

Chlorotriphenylsilane vs Generic Silylating Agents


The procurement of a silylating agent is not a commodity purchase; the steric bulk and electronic properties of the substituents on silicon dictate the stability profile, orthogonality, and performance of the resulting silyl derivatives. Chlorotriphenylsilane yields triphenylsilyl (TPS) ethers and amines, which exhibit fundamentally different stability and deprotection behavior compared to derivatives of trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl), or triisopropylsilyl chloride (TIPSCl) [1]. Generic substitution with a less bulky or differently substituted silyl chloride will compromise reaction selectivity, alter deprotection kinetics, and may result in premature cleavage under reaction conditions where the TPS group is specifically required for its acid resistance and orthogonal compatibility . The following quantitative evidence establishes the specific conditions under which Chlorotriphenylsilane provides measurable differentiation.

Quantitative Differentiation Evidence for Chlorotriphenylsilane


Acid Hydrolysis Stability of TPS Ethers

Triphenylsilyl (TPS) ethers derived from Chlorotriphenylsilane demonstrate approximately 400 times greater stability to acid hydrolysis compared to trimethylsilyl (TMS) ethers derived from chlorotrimethylsilane, while maintaining similar stability to basic hydrolysis . This pronounced differential stability enables selective deprotection strategies in complex synthetic sequences where acid-labile functionality must be preserved.

Protecting Group Chemistry Acid Stability Silyl Ether Hydrolysis

Orthogonal Stability of Tpseoc Protecting Group

The 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, synthesized from 2-(triphenylsilyl)ethanol derived from Chlorotriphenylsilane, demonstrates high resistance to acidic conditions (TFA/DCM) used for Boc and tert-butyl ester deprotection, withstands catalytic hydrogenation (H2/Pd-C), morpholine treatment, methylhydrazine, and Pd(0)/allyl-scavenger combinations used for Cbz, Fmoc, phthalimide, and Alloc cleavage [1]. The Tpseoc group is cleaved selectively upon treatment with TBAF/CsF at 0 °C or room temperature with cleavage times ranging from under 10 minutes to 24 hours [1].

Peptide Synthesis Orthogonal Protection Fluoride-Cleavable Groups

Steric Shielding by TPS Groups

The triphenylsilyl (TPS) group provides sufficient steric hindrance to impart a 'site-isolation effect' that protects reactive centers from ligand substitution in Ir(III) photosensitizers [1]. The three aryl rings around the silicon atom are remarkably efficient at protecting the complex from ligand substitution only when the TPS groups are introduced at the N^N ligand site [1]. In contrast, less sterically demanding silyl groups such as TMS or TES lack the bulk required to achieve comparable kinetic stabilization of the metal center against nucleophilic attack or ligand exchange.

Photocatalysis OLED Materials Organometallic Chemistry

Hydrolysis Stability Hierarchy of Silyl Protecting Groups

Among commonly employed silyl protecting groups, the stability hierarchy to acidic hydrolysis ranks as follows: TMS < Ph2MeSi < TES < TBDMS < TIPS < TBDPS [1]. Triphenylsilyl (TPS), as a triaryl silyl group, exhibits stability comparable to tert-butyldiphenylsilyl (TBDPS) and superior to triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and trimethylsilyl (TMS) under acidic conditions. This class-level positioning reflects the protective effect of the three phenyl substituents in shielding the silicon center from nucleophilic attack by water or other hydrolytic species.

Silyl Protecting Groups Hydrolysis Stability Reaction Compatibility

Chlorotriphenylsilane Research and Industrial Applications


Acid-Stable Silyl Protection in Pharmaceutical Synthesis

In pharmaceutical process chemistry where synthetic sequences include acidic transformations or aqueous acidic workups, Chlorotriphenylsilane-derived TPS ethers provide approximately 400-fold greater stability to acid hydrolysis compared to TMS ethers . This stability differential enables TPS protection to survive conditions that would cleave TMS, TES, or TBDMS groups, reducing the need for re-protection steps and improving overall yield and process efficiency. Suitable cleavage conditions for TPS ethers include ethanolic NaOH, AcOH-water-THF at 70 °C, or TBAF treatment .

Orthogonal Tpseoc Protection for Peptides and Bioconjugates

The Tpseoc group, synthesized from Chlorotriphenylsilane-derived 2-(triphenylsilyl)ethanol, enables orthogonal protection strategies in peptide synthesis where Boc, Fmoc, Cbz, and Alloc groups must be sequentially removed without cross-reactivity . The Tpseoc group withstands TFA/DCM (Boc removal), catalytic hydrogenation (Cbz removal), morpholine (Fmoc removal), and Pd(0) reagents (Alloc removal), and is cleaved selectively with fluoride ion (TBAF/CsF) at 0 °C to room temperature within minutes to hours . This orthogonality is particularly valuable in the synthesis of complex peptide therapeutics and bioconjugates requiring multiple orthogonal deprotection steps.

Sterically Stabilized Ir(III) Photosensitizer Synthesis

For researchers fabricating phosphorescent Ir(III) complexes as emitters in OLED devices or as photosensitizers in solar fuel generation systems, Chlorotriphenylsilane provides the requisite steric bulk to protect the metal center from ligand substitution via the triphenylsilyl (TPS) group . When introduced at the N^N ligand site, the three aryl rings of the TPS group create a 'site-isolation effect' that prevents nucleophilic attack and ligand exchange, enhancing the inertness and functional stability of the photosensitizer under operational conditions . Less bulky silyl groups (TMS, TES) cannot achieve this level of steric shielding.

Silylation of Grignard and Organolithium Reagents

Chlorotriphenylsilane reacts efficiently with allylmagnesium chloride to yield allyltriphenylsilane in high yield, and with aryllithium and alkynyllithium reagents to produce the corresponding arylsilanes and alkynylsilanes . The bulky triphenylsilyl group imparts crystallinity and thermal stability to the resulting organosilanes, facilitating isolation and purification compared to products derived from less sterically demanding silyl chlorides. This application is particularly relevant for the synthesis of silicon-containing building blocks used in cross-coupling chemistry and materials science.

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